Biomer

Description

Properties

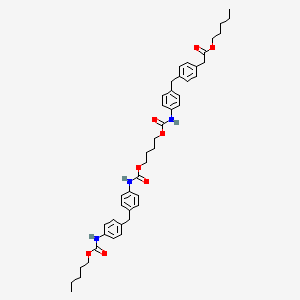

CAS No. |

61789-63-7 |

|---|---|

Molecular Formula |

C45H55N3O8 |

Molecular Weight |

765.9 g/mol |

IUPAC Name |

pentyl 2-[4-[[4-[4-[[4-[[4-(pentoxycarbonylamino)phenyl]methyl]phenyl]carbamoyloxy]butoxycarbonylamino]phenyl]methyl]phenyl]acetate |

InChI |

InChI=1S/C45H55N3O8/c1-3-5-7-27-53-42(49)33-38-13-11-34(12-14-38)31-35-15-21-40(22-16-35)47-44(51)55-29-9-10-30-56-45(52)48-41-25-19-37(20-26-41)32-36-17-23-39(24-18-36)46-43(50)54-28-8-6-4-2/h11-26H,3-10,27-33H2,1-2H3,(H,46,50)(H,47,51)(H,48,52) |

InChI Key |

CWEFIMQKSZFZNY-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)OCCCCC |

Canonical SMILES |

CCCCCOC(=O)CC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCCCCOC(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)OCCCCC |

Other CAS No. |

61789-63-7 |

Synonyms |

biomer |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Architecture of Biomer Polyurethanes

Monomer Selection and Precursor Design for Biomer Synthesis

The properties of the resulting polyurethane are highly dependent on the careful selection and design of its monomer components: the macrodiol (soft segment), the diisocyanate, and the chain extender (components of the hard segment). nih.govclemson.edunih.gov

The macrodiol, also known as the polyol, forms the soft segment of the polyurethane. These are typically oligomeric macromonomers with a low glass transition temperature, providing elasticity and flexibility to the polymer. clemson.edunih.gov In the case of this compound, polytetramethylene glycol (PTMO) with a molecular weight of approximately 2000 g/mol has been identified as a key macrodiol component. psu.edunih.gov

Diisocyanates are low molecular weight compounds containing two isocyanate (-N=C=O) groups. clemson.edu These groups react with hydroxyl or amine groups on the macrodiol and chain extender to form urethane (B1682113) and urea (B33335) linkages, respectively, which constitute the hard segments. nih.govclemson.edugoogle.com For this compound, 4,4'-methylene bis(phenyl isocyanate) (MDI), an aromatic diisocyanate, is a primary component of the hard segment. bezwadabiomedical.comnih.govpsu.edunih.gov Aromatic diisocyanates like MDI generally contribute to higher glass transition temperatures, modulus, and tensile strength in polyurethanes compared to aliphatic diisocyanates. mdpi.com

Polymerization Mechanisms and Reaction Kinetics in this compound Formation

Polyurethane synthesis primarily proceeds through step-growth polymerization, where monomers react to form dimers, then trimers, and progressively longer chains. wikipedia.orglibretexts.org

The formation of polyurethanes involves the polyaddition reaction between diisocyanates and polyols (macrodiols and chain extenders). mdpi.comresearchgate.netwikipedia.org This reaction forms urethane linkages (-NH-COO-). When diamine chain extenders are used, urea linkages (-NH-CO-NH-) are also formed through the reaction of isocyanates with amine groups. nih.govgoogle.com These reactions occur stepwise, meaning that any two molecules with reactive end-groups can react together, regardless of their size. wikipedia.orglibretexts.org High molecular weights are achieved at high conversions of the functional groups. wikipedia.org

Catalysts are frequently used in polyurethane synthesis to control the reaction rates and ensure efficient polymerization. google.commdpi.com Common catalysts include tertiary amines and organotin compounds. mdpi.com Dibutyltin dilaurate (DBTL) is a widely used catalyst in polyurethane synthesis, facilitating the reaction between isocyanates and hydroxyl groups. mdpi.comnih.govmdpi.com The type and concentration of the catalyst can influence the balance between the gelling (polymerization) and blowing reactions (if water is present, producing CO2), and can impact the degree of polymerization and reaction kinetics. mdpi.comrsc.org While specific catalysts used historically in this compound synthesis are not detailed in all sources, tin catalysts have been mentioned in the context of polyurethane production that includes materials like this compound. chempedia.info

Molecular Weight Control and Polydispersity Management in this compound Synthesis

Controlling the molecular weight and molecular weight distribution (polydispersity) is crucial for achieving the desired physical and mechanical properties of polyurethanes. wikipedia.org Gel Permeation Chromatography (GPC) is a technique used to estimate the molecular weight and polydispersity index (PDI = Mw/Mn) of polymers. utwente.nlThis compound.de

For step-growth polymerization, achieving high molecular weight requires a high extent of reaction and precise stoichiometric control of the reacting functional groups (isocyanate and hydroxyl/amine). wikipedia.org Deviations from stoichiometry can limit the maximum achievable molecular weight. The polydispersity index for step-growth polymers is typically around 2.0 for linear polymerization at high conversions. wikipedia.org

Research on polyurethanes, including those compared to or recognized as replacements for this compound, indicates typical molecular weights (Mw) in the range of 100,000 to 280,000 g/mol and polydispersity indices between 1.5 and 2.0. utwente.nlscholaris.ca For instance, a PDI of 1.75 has been reported for a polyurethane coating on a catheter compared to this compound. utwente.nl Another study on P3HB supplied by this compound reported a high molecular weight (Mw) of 443,900 g/mol and a dispersity index of 5.72, although this refers to the P3HB component, not necessarily the final this compound polyurethane itself, highlighting the complexity of materials associated with the name "this compound". mdpi.comnih.govbibliotekanauki.plmdpi.com Precise control over monomer purity, reaction conditions, and catalysis is essential for managing molecular weight and polydispersity during this compound synthesis to ensure consistent material properties.

Advanced Synthetic Strategies for Tailored this compound Structures

The inherent versatility of polyurethane chemistry allows for the design and synthesis of materials with a broad spectrum of physical and chemical properties. Advanced synthetic strategies play a crucial role in tailoring the molecular architecture of this compound polyurethanes to meet specific application requirements. These strategies often involve controlled polymerization techniques that dictate the arrangement and connectivity of the different monomeric units.

Block Copolymerization Approaches in this compound Systems

Polyurethanes are frequently synthesized as segmented block copolymers, characterized by the presence of alternating soft and hard segments within their molecular chains. This block copolymer architecture is fundamental to achieving the diverse properties observed in polyurethanes, including elasticity and mechanical strength. The soft segments are typically derived from flexible polyols, such as polyether or polyester (B1180765) polyols, while the hard segments are formed by the reaction of diisocyanates with chain extenders. wikipedia.orgnih.govuni.lu The specific choice of polyol, diisocyanate, and chain extender, as well as their relative proportions, dictates the degree of microphase separation between the soft and hard segments, which in turn governs the material's bulk properties. nih.govcenmed.com

In this compound, identified as a segmented polyether polyurethane, polytetramethylene glycol (PTMO) serves as a common polyol component contributing to the soft segments. fishersci.ca The hard segments are typically formed from the reaction of a diisocyanate, such as 4,4'-methylene bis(phenyl isocyanate) (MDI), with chain extenders like ethylenediamine (B42938) or 1,3-diaminocyclohexane. fishersci.ca By controlling the molecular weight of the polyols and the ratio of the hard to soft segments, researchers can manipulate the material's thermal, mechanical, and chemical properties. atamanchemicals.com Strategies for the controlled synthesis of block copolymers, including those with biodegradable polyester segments, are continuously being developed, offering pathways to novel polyurethane materials with tailored performance profiles. nih.gov

Graft Polymerization Techniques for this compound Functionalization

Graft polymerization is another powerful technique employed to modify the properties of polymers, including polyurethanes, by attaching polymer chains (grafts) onto a pre-existing polymer backbone. This method can be used to introduce new functional groups or alter surface characteristics, thereby expanding the potential applications of the material. In the context of this compound, graft polymerization has been explored for surface modification. For instance, poly(ethylene oxide) (PEO) has been grafted onto this compound surfaces (resulting in B-PEO4K) to improve properties such as blood compatibility, which is particularly relevant for biomedical applications. thegoodscentscompany.com

Grafting techniques can involve various approaches, including grafting with a single monomer, a mixture of monomers, or by directly grafting a pre-formed polymer. fishersci.com These techniques can enhance properties like reinforcement-matrix adhesion in composite materials. While the specific details of graft polymerization techniques applied to the core this compound polyurethane structure beyond surface modification are less extensively documented in the provided sources, the general principles of graft polymerization offer a viable route for further functionalization and tailoring of this compound's chemical architecture for specific needs. Surface graft polymerization initiated by methods like UV irradiation is a known technique in polymer modification. uni.lu

Green Chemistry Principles in this compound Synthesis

In response to growing environmental concerns, the principles of green chemistry are increasingly being integrated into the synthesis of polyurethanes, including materials like this compound. This involves minimizing the use and generation of hazardous substances, utilizing renewable resources, and developing more efficient and environmentally benign processes. fishersci.comamerigoscientific.com

Utilization of Bio-Derived Precursors and Sustainable Feedstocks

A key aspect of green chemistry in polyurethane synthesis is the replacement of traditional petroleum-based raw materials with precursors derived from renewable biomass resources. cenmed.comatamanchemicals.comfishersci.comamerigoscientific.comtcichemicals.comuni.luatamankimya.comfishersci.cafishersci.caguidetopharmacology.orgnih.gov Significant research efforts are focused on developing bio-based polyols, which constitute a major component of polyurethanes. These bio-polyols can be sourced from a variety of natural materials, including vegetable oils (such as soybean, castor, rapeseed, sunflower, palm, and Lesquerella seed oils), lignocellulosic biomass, carbohydrates (like starch, polysaccharides, and sugars), and lignin. cenmed.comatamanchemicals.comamerigoscientific.comtcichemicals.comuni.lufishersci.cafishersci.canih.govfishersci.beethersolvent.comamericanelements.comnih.gov Various chemical transformations, including ozonolysis, epoxidation, hydroformylation, thiol-ene coupling, transesterification, and ring-opening reactions, are employed to convert these natural feedstocks into suitable polyols with reactive hydroxyl groups. amerigoscientific.comfishersci.ca Glycerol, a readily available byproduct of biodiesel production, has also emerged as a promising sustainable source for polyol synthesis. fishersci.ca Beyond polyols, research is also exploring the development of bio-based isocyanates and chain extenders to further increase the renewable content of polyurethanes. atamanchemicals.comfishersci.cafishersci.caharvard.edu The synthesis of non-isocyanate polyurethanes (NIPUs) is another environmentally friendly approach that avoids the use of toxic phosgene, traditionally involved in isocyanate production. fishersci.cafishersci.ie NIPUs can be synthesized through reactions such as the reaction of cyclic carbonates with amines. amerigoscientific.comfishersci.ie

Environmentally Benign Catalysis and Reaction Protocols

The choice of catalysts and reaction conditions significantly impacts the environmental footprint of polyurethane synthesis. Green chemistry principles advocate for the use of non-toxic and environmentally friendly catalysts, including the exploration of biocatalysts. fishersci.comamerigoscientific.comfishersci.bewikiwand.com Efforts are underway to find less hazardous alternatives to traditional metal-based catalysts, such as mercury or tin compounds. fishersci.bewikipedia.org Organo-bismuth and organozinc catalysts, as well as certain amine catalysts, are being investigated as more environmentally benign options. fishersci.bewikipedia.org In some cases, the development of highly efficient processes may even allow for catalyst-free synthesis routes. acgih.orguni.lu

Structural and Morphological Elucidation of Biomer Materials

Advanced Spectroscopic Characterization of Biomer Chemical Architecture

Spectroscopic methods provide detailed insights into the chemical bonds, functional groups, and molecular structure of this compound materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR parameters, such as chemical shift, J-coupling, and nuclear Overhauser effects, are used to deduce structural information nih.gov. The chemical shift, influenced by the electron environment around a nucleus, is particularly useful for identifying different functional groups and their positions within the molecule libretexts.orgyoutube.com.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Functional Groups

FTIR and Raman spectroscopy are vibrational spectroscopy techniques that provide complementary information about the functional groups present in a material pressbooks.pubhoriba.com. FTIR measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light pressbooks.pubhoriba.com. Both techniques produce characteristic spectra with peaks corresponding to specific functional groups and molecular vibrations horiba.comanton-paar.comupi.edu.

Studies on this compound, particularly segmented polyether polyurethanes, have utilized FTIR to analyze functional groups like urethane (B1682113) and urea (B33335) linkages, as well as the characteristic bands of the polyether soft segments nih.gov. Raman spectroscopy can also be used to identify functional groups and provide a molecular fingerprint of the material anton-paar.comlibretexts.org. The position and intensity of peaks in FTIR and Raman spectra can provide information about the chemical composition and structure of this compound materials. horiba.comanton-paar.com

While specific detailed peak assignments for "this compound" across all its potential forms are not provided in the search results, these techniques are standard for identifying the presence of key functional groups in polymers. For example, FTIR analysis can reveal the presence of C=O (carbonyl), N-H (amine/amide), C-O (ether/ester), and C-H bonds, which are characteristic of polyurethanes and polyesters researchgate.netuoguelph.ca. Raman spectroscopy can provide information on the molecular framework and specific vibrations horiba.comlibretexts.org.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the outermost layers of a material rockymountainlabs.comcarleton.edu. It is particularly valuable for analyzing the surface chemistry of biomaterials, which plays a critical role in their interactions with biological environments rockymountainlabs.comnih.gov.

XPS analysis of this compound has been conducted to investigate the surface composition and identify the presence of elements and functional groups on the material surface nih.govnih.govnih.gov. Studies have used XPS to examine the ratio of different components on the surface, such as soft and hard segments in polyurethanes, and to detect potential surface contaminants nih.govnih.gov. For instance, XPS has shown the presence of silicon contamination on this compound surfaces, likely in the form of a polysiloxane nih.gov. XPS can also provide quantitative information about the elemental composition, although it is typically considered semi-quantitative carleton.edu.

Research findings using XPS on different grades of this compound have shown variations in surface composition depending on the processing method. For example, extruded grade this compound showed higher concentrations of soft segments on the surface compared to solution grade this compound nih.gov.

Table 1: Summary of Spectroscopic Techniques for this compound Characterization

| Technique | Information Provided | Key Applications for this compound |

| NMR Spectroscopy | Molecular structure, dynamics, functional group environment | Structural assignment of polymer segments, identification of components |

| FTIR Spectroscopy | Functional groups, chemical bonds, molecular vibrations | Identification of urethane, urea, ether, ester, and other characteristic groups |

| Raman Spectroscopy | Functional groups, molecular fingerprint, skeletal vibrations | Complementary functional group analysis, structural insights |

| XPS (ESCA) | Surface elemental composition, chemical state of elements | Analysis of surface chemistry, detection of contaminants, determination of surface soft/hard segment ratio |

Microscopic and Nanoscopic Morphological Analysis of this compound Constructs

Microscopic techniques are essential for visualizing the physical structure and morphology of this compound materials at different magnifications, from the micro- to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography

SEM is a widely used technique for obtaining high-resolution images of the surface topography of materials mediresonline.orgnumberanalytics.comwikipedia.org. It works by scanning a focused beam of electrons across the sample surface and detecting signals, such as secondary electrons, which provide information about the surface features numberanalytics.comwikipedia.org. SEM can reveal details about the surface roughness, texture, porosity, and the morphology of structural features numberanalytics.commdpi.com.

SEM has been applied to study the surface morphology of this compound materials in various contexts. This includes examining the surface of cast and extruded this compound samples and analyzing the interaction of cells with the this compound surface nih.govnih.gov. SEM images can show the surface texture, the presence of pores or defects, and the morphology of cells adhered to the material nih.govresearchgate.net. For instance, SEM has been used to characterize leukocyte morphology on the surface of cast this compound implants nih.gov.

SEM is also used to analyze the morphology of composite materials incorporating this compound, such as PHB-based composites reinforced with natural fibers, to observe the dispersion of fibers and the interface between the polymer matrix and the reinforcement mdpi.com.

Transmission Electron Microscopy (TEM) for Internal Ultrastructure

TEM is a powerful technique that provides high-resolution images of the internal ultrastructure of materials by transmitting a beam of electrons through a thin section of the sample protocols.ionih.gov. TEM can reveal details about the arrangement of polymer chains, the morphology of different phases within the material, and the presence of nanoscale features matweb.comprotocols.io.

While specific detailed TEM studies focused solely on the internal ultrastructure of "this compound" as a general class are not extensively detailed in the provided search results, TEM is a standard technique for analyzing the internal morphology of polymers and biomaterials nih.govtechscience.com. For segmented polyurethanes like some types of this compound, TEM can be used to visualize the microphase separation between soft and hard segments, which significantly influences the material's bulk properties. Sample preparation for TEM typically involves fixation, embedding in resin, and cutting ultrathin sections protocols.ioharvard.edu.

Table 2: Summary of Microscopic Techniques for this compound Characterization

| Technique | Information Provided | Key Applications for this compound |

| SEM | Surface topography, morphology, texture, porosity | Visualization of surface features, analysis of cell-material interactions, characterization of composite morphology |

| TEM | Internal ultrastructure, phase morphology, nanoscale features | Visualization of polymer chain arrangement, microphase separation, internal structure of composites |

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a powerful tool utilized for the material characterization of a wide variety of biomaterials across multiple length scales, enabling the investigation of surface topography and localized mechanical properties at the nanoscale nih.govmdpi.comrsc.org. AFM can provide high-resolution imaging of the surface morphology of materials, revealing details about their texture, roughness, and features at the nanometer level. Beyond topography, AFM, particularly through techniques like nanoindentation, allows for the quantitative assessment of mechanical properties such as elastic modulus (stiffness) on localized areas of the material surface nih.govmdpi.comnih.gov. This is particularly valuable for heterogeneous biological materials where mechanical properties can vary significantly in three dimensions mdpi.comnih.gov. Studies have specifically employed AFM for the surface characterization of "this compound" and "extracted this compound," demonstrating its utility in understanding the influence of processing or environmental factors on the material's surface characteristics sonar.ch.

AFM's ability to operate in various environments, including liquid, makes it suitable for studying biomaterials under near-physiological conditions rsc.org. However, interpreting force-indentation data from AFM can be subject to uncertainties, particularly regarding the exact point of contact between the probe and the sample and variability in the AFM probe's spring constant nih.gov.

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a non-destructive analytical technique essential for assessing the crystalline structure, phase composition, lattice parameters, and orientation of crystalline materials, including polymers and biomaterials emmainternational.commat-cs.comanton-paar.com. XRD operates based on Bragg's Law, where X-rays incident on a crystalline solid at specific angles undergo constructive interference, producing a diffraction pattern unique to the material's atomic arrangement emmainternational.commat-cs.com.

For this compound materials that exhibit crystallinity, XRD can provide crucial information about the presence and proportion of crystalline phases, the size of crystallites, and the degree of molecular orientation within the material. This information is vital as crystallinity significantly influences the material's mechanical, thermal, and barrier properties. XRD can identify different crystalline phases present in a sample and determine lattice spacings emmainternational.commat-cs.com. The technique is applicable to a wide range of materials, from small organic compounds to complex biological molecules and inorganic solids mat-cs.com. XRD is a convenient and effective solution for characterizing materials for use in medical devices and biomaterials emmainternational.com.

Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are indispensable for characterizing the molecular weight distribution and assessing the purity of polymers and biomaterials. Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC) are widely used.

SEC/GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight averages (e.g., number-average molecular weight (Mn) and weight-average molecular weight (Mw)) and dispersity (Đ) refeyn.commeasurlabs.com. This distribution is critical as it affects the material's physical and mechanical properties. Purity assessment can also be performed using chromatography by separating and quantifying impurities or additives present in the material rqmplus.comresearchgate.net. For instance, chromatography has been used to determine the composition of this compound, identifying components like 4,4'-methylene bis(phenyl isocyanate) (MDI), polytetramethylene glycol (PTMO), and ethylenediamine (B42938), as well as detecting additives such as diethylamine, 1,3-diaminocyclohexane, poly(diisopropylaminoethyl methacrylate-co-decyl methacrylate), and antioxidants nih.gov. Specifically, GPC was employed to characterize the molecular weight of the methacrylate (B99206) additive in this compound nih.gov.

Chromatographic methods, particularly when coupled with detectors like UV absorbance or mass spectrometry, provide detailed information on the composition and molecular characteristics of this compound materials refeyn.comrqmplus.com.

Thermal Analysis for Structural Transitions and Stability (e.g., DSC, TGA, DMA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA), are essential for understanding the thermal transitions, stability, and viscoelastic properties of this compound materials nih.govmeasurlabs.comperkinelmer.comyoutube.com. These techniques measure how material properties change as a function of temperature or time under controlled conditions measurlabs.comyoutube.com.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, typically in a controlled atmosphere measurlabs.comyoutube.com. This technique is used to determine the thermal stability of the material, analyze its composition by quantifying volatile components, moisture content, or fillers, and study degradation processes measurlabs.comperkinelmer.comyoutube.com. The temperatures at which mass loss occurs provide information about the thermal decomposition behavior of the material's constituents.

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency measurlabs.comperkinelmer.comyoutube.com. It applies an oscillating force to the material and measures the resulting displacement, providing information on the storage modulus (elastic behavior), loss modulus (viscous behavior), and damping factor (tan δ) measurlabs.comperkinelmer.comyoutube.com. DMA is particularly sensitive to the glass transition and can provide a more complete viscoelastic profile, which is crucial for understanding the material's mechanical performance and its response to stress and temperature changes measurlabs.comperkinelmer.com. DMA is often used to compare the toughness, impact strength, rigidity, and flexibility of materials measurlabs.com.

Collectively, DSC, TGA, and DMA provide a comprehensive picture of the thermal behavior and structural stability of this compound materials, which is vital for predicting their performance and suitability for specific applications, especially those involving varying temperatures or mechanical stresses nih.govperkinelmer.com.

Table: Analytical Techniques and Characterized Properties of this compound Materials

| Technique | Properties Characterized |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, localized mechanical properties (e.g., elastic modulus) nih.govmdpi.comsonar.ch |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, lattice parameters, crystallite size, orientation emmainternational.commat-cs.com |

| Chromatographic Techniques | Molecular weight distribution (Mn, Mw, Đ), purity, identification of components and additives refeyn.commeasurlabs.comnih.gov |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), crystallinity, purity measurlabs.commeasurlabs.comperkinelmer.com |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, compositional analysis (volatile content, fillers, residue) measurlabs.comperkinelmer.com |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (storage modulus, loss modulus, tan δ), glass transition, mechanical performance, damping measurlabs.comperkinelmer.com |

Advanced Functionalization and Surface Modification of Biomer Constructs

Covalent Surface Grafting Strategies for Biomer Materials

Covalent grafting involves the formation of stable chemical bonds between the this compound surface and modifying molecules or polymers. This approach ensures the long-term stability of the surface modification. typeset.io Various strategies exist for achieving covalent grafting on polymer surfaces. umons.ac.bediva-portal.org

Plasma Treatment and Subsequent Polymerization

Plasma treatment is a versatile technique used to modify the surface of polymers by exposing them to an ionized gas. biomat.itfariplasma.com This process can introduce a variety of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups, onto the polymer surface without affecting the bulk properties of the material. biomat.itfariplasma.commdpi.comjst.go.jp These newly created functional groups serve as initiation sites for subsequent polymerization or grafting of other molecules. mdpi.comjst.go.jp

Studies have shown that plasma treatment can enhance the wettability and adhesion properties of biodegradable polymers. mdpi.com For instance, oxygen plasma treatment has been demonstrated to increase the oxygen content and decrease the water contact angle of polymer surfaces, leading to improved hydrophilicity. mdpi.comjst.go.jp This increased hydrophilicity and the presence of reactive functional groups facilitate the covalent attachment of biomolecules or other polymers through various chemical reactions. mdpi.com Plasma treatment offers advantages such as being a simple, clean, solvent-free, and fast process, making it a valid eco-friendly alternative for surface modification. mdpi.com Cold plasma treatment, in particular, is suitable for polymer substrates due to its low-temperature nature. biomat.itmdpi.com

"Click" Chemistry Approaches for this compound Surface Derivatization

"Click" chemistry refers to a set of highly reliable, selective, and efficient reactions that can be used for the facile joining of molecules. nih.govresearchgate.netmdpi.com These reactions are particularly useful for surface functionalization due to their high yields, fast reaction times, and compatibility with a wide range of functional groups and conditions, including aqueous environments. nih.govmdpi.comrsc.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction widely applied in surface functionalization. researchgate.netmdpi.com

Click chemistry approaches allow for the covalent immobilization of various molecules, including biomolecules like peptides, proteins, and nucleic acids, onto appropriately functionalized polymer surfaces. nih.govmdpi.comrsc.org By incorporating complementary clickable functional groups (e.g., azides or alkynes) onto the this compound surface and the molecule to be grafted, a stable covalent linkage can be formed. This technique provides a powerful and versatile route for creating surfaces with tailored biological activity. researchgate.netrsc.org For example, click chemistry has been used for conjugating ligands to the surface of exosomes and for immobilizing biomolecules onto surfaces using functionalized polymers. nih.govrsc.org It has also been employed as a strategy for covalent grafting of aptamers on carbon fiber microelectrodes for biosensing applications. nih.gov

Chemical Hydrolysis and Aminolysis for Surface Functional Group Introduction

Chemical hydrolysis and aminolysis are common wet chemical methods used to introduce reactive functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups, onto the surface of polymers, particularly polyesters. mdpi.comresearchgate.netnih.gov These methods involve the scission of ester bonds in the polymer backbone, resulting in the formation of new end groups at the surface.

Hydrolysis typically involves treatment with acidic or basic solutions. mdpi.comnih.gov For instance, NaOH solutions have been used for the hydrolysis of polycaprolactone (B3415563) (PCL) nanofibers, leading to the introduction of oxygen-containing groups and improved surface hydrophilicity. nih.gov Aminolysis, on the other hand, utilizes alkylamines to introduce primary or secondary amine groups onto the polymer surface. mdpi.com Both hydrolysis and aminolysis can effectively modify the surface chemistry and wettability of polymers, making them more amenable to further functionalization or improving cell adhesion. mdpi.comnih.gov The extent of modification can be controlled by varying parameters such as the concentration of the chemical reagent and the treatment time. nih.gov While these methods are effective, they can sometimes lead to changes in the surface morphology and a moderate decline in the mechanical performance of the treated materials, depending on the conditions used. nih.gov

Non-Covalent Functionalization Methods for this compound Surfaces

Non-covalent functionalization relies on weaker interactions, such as physical adsorption and electrostatic forces, to modify the surface properties of materials. typeset.iomdpi.comrsc.org While generally less stable than covalent methods, non-covalent approaches are often simpler and can be performed under milder conditions. typeset.io

Physical Adsorption and Layer-by-Layer Assembly

Physical adsorption involves the spontaneous accumulation of molecules onto a surface driven by non-covalent forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions. typeset.iomdpi.comias.ac.incd-bioparticles.netmdpi.com This is a simple method for immobilizing biomolecules or polymers onto a surface. typeset.io However, the stability of the adsorbed layer can be limited, and molecules may desorb over time. typeset.iomdpi.com

Layer-by-layer (LbL) assembly is a versatile technique that utilizes the sequential adsorption of oppositely charged polyelectrolytes or other molecules to build up thin films on a substrate. nih.govnih.govmdpi.comsigmaaldrich.com This method allows for precise control over the film thickness and composition at the nanometer scale. nih.govmdpi.com LbL assembly can be driven primarily by electrostatic interactions between charged species, but other interactions like hydrogen bonding and specific biospecific recognition can also be utilized. sigmaaldrich.com This technique is compatible with a wide range of materials and biomolecules and has been explored for applications in drug delivery and tissue engineering. nih.govnih.govoruk.org By assembling layers of functional polymers or biomolecules, the surface properties of this compound constructs can be modified to enhance biocompatibility, introduce bioactivity, or control the release of therapeutic agents. nih.govoruk.org

Electrostatic Interaction-Based Surface Modification

Electrostatic interactions play a significant role in the adsorption of charged molecules, such as proteins and polyelectrolytes, onto surfaces with opposite charges. typeset.iomdpi.comias.ac.inrsc.orgcd-bioparticles.net The surface charge of a material can influence its interactions with biological components. mdpi.comias.ac.in Polymers can be modified to carry a net positive or negative charge, enabling their electrostatic adsorption onto oppositely charged surfaces. diva-portal.orgrsc.orgdiva-portal.org

For example, the adhesion of cells to a substrate can be influenced by electrostatic forces between molecules in the cell membrane and polar groups on the surface. mdpi.com Modifying the surface charge of a biomaterial can impact protein adsorption profiles and subsequent cellular responses. mdpi.comias.ac.in While electrostatic adsorption is a straightforward method for surface modification, the strength of the interaction depends on factors such as pH and ionic strength, and the adsorbed layer may be susceptible to displacement by other charged species. typeset.io

Immobilization of Active Moieties onto this compound Substrates

Immobilization of active moieties onto solid supports is a fundamental technique in various biotechnological applications, including cell culture and biosensing. sci-hub.segoogle.com This process involves attaching biological molecules, such as ligands or enzymes, to a substrate surface while retaining their biological activity. google.com Effective immobilization requires strong adhesion between the biomolecule and the support material, ideally in a manner that preserves the molecule's functional conformation. mdpi.comnih.gov Various methods exist for immobilization, including physical adsorption, covalent binding, entrapment, and cross-linking. sci-hub.semdpi.commdpi.com Covalent immobilization is often preferred for its strong bonding and minimal leakage of the immobilized molecule. mdpi.com

Integration of Cell-Adhesive Ligands for In Vitro Studies

Integrating cell-adhesive ligands onto biomaterial surfaces is a key strategy for controlling cell behavior in in vitro studies. frontiersin.orgnih.gov Cell adhesion is a complex process mediated by interactions between cell surface receptors, primarily integrins, and extracellular matrix (ECM) molecules or immobilized ligands on a substrate. frontiersin.orgprinceton.edu These interactions are critical for various cellular functions, including attachment, spreading, migration, proliferation, and differentiation. frontiersin.orgnih.govprinceton.edu

By immobilizing specific cell-adhesive ligands onto this compound substrates, researchers can create defined microenvironments that mimic aspects of the native ECM. frontiersin.orgnih.govprinceton.edu This allows for controlled investigation of how cells sense and respond to specific biochemical cues. For instance, studies have explored the effect of presenting specific peptide sequences, such as RGD (Arginine-Glycine-Aspartic acid), which are recognized by integrins, on cell adhesion and subsequent cellular responses. nih.gov The spatial presentation and density of these ligands can significantly influence cell behavior. nih.gov

Techniques for integrating cell-adhesive ligands can involve directly printing proteins onto the surface or using chemical methods to attach peptide sequences. nih.govprinceton.edu The goal is to achieve stable immobilization while ensuring the ligands are presented in a conformation accessible to cell surface receptors. google.com Such functionalized this compound substrates can serve as valuable platforms for studying cell-ECM interactions, cell signaling, and tissue engineering applications in a controlled laboratory setting. frontiersin.orgnih.gov

Immobilization of Enzymes and Biosensing Elements

The immobilization of enzymes and other biosensing elements onto solid supports is fundamental to the construction of biosensors. mdpi.comnih.govmdpi.comnih.gov Biosensors are analytical devices that combine a biological recognition element (like an enzyme or antibody) with a transducer to detect specific analytes. mdpi.comnih.gov Immobilizing the biological recognition element on a substrate, such as a modified this compound surface, is essential for maintaining its activity, stability, and reusability. sci-hub.senih.govnih.gov

Enzymes are frequently used as recognition elements in biosensors due to their high specificity and catalytic efficiency. mdpi.commdpi.comnih.gov Immobilization prevents enzyme leakage from the sensor interface and can enhance its operational stability under various conditions. nih.govmdpi.comnih.gov Common immobilization methods for enzymes on biosensor surfaces include physical adsorption, entrapment within a matrix, cross-linking, and covalent binding. mdpi.commdpi.com Covalent immobilization, which forms strong chemical bonds between the enzyme and the support, is often favored for creating robust and sensitive biosensors. mdpi.com

The performance of an enzyme-based biosensor is significantly influenced by the immobilization method, which affects the amount of active enzyme immobilized and its orientation on the surface. sci-hub.senih.govmdpi.com For example, studies on urease immobilization for urea (B33335) biosensors have shown that the immobilization method impacts enzyme activity and, consequently, the sensitivity of the biosensor. mdpi.com

Degradation Mechanisms and Kinetics of Biomer Systems in Controlled Environments

Hydrolytic Degradation Pathways of Biomer Polyurethanes

Hydrolysis is a chemical degradation process in which water molecules break down the polymer chains. youtube.com For polyurethanes, the ester-like bonds within the polymer structure are particularly susceptible to this form of degradation. youtube.com The process involves the cleavage of these bonds by water, which can be influenced by factors such as temperature and pH. komatsu.jpncsu.edu

The rate of hydrolytic degradation in polyurethanes is significantly influenced by their chemical structure. Poly(ester-urethane)s are known to be susceptible to hydrolysis. nih.gov The degradation primarily occurs through the cleavage of ester bonds found in the polyol soft segments, while the urethane (B1682113) bonds tend to be more resistant to hydrolysis. komatsu.jp

Several structural factors affect the hydrolysis rate:

Hydrophilicity : Increased hydrophilicity of the polymer chains can facilitate water absorption, potentially accelerating hydrolysis. nih.gov

Crystallinity : The amorphous regions of a polymer are generally more susceptible to hydrolysis than the crystalline regions, as water molecules can more easily penetrate these less ordered areas. ncsu.edu

Cross-linking : A higher degree of cross-linking can reduce polymer chain mobility and water ingress, thereby slowing the degradation rate. nih.gov

Segment Type : this compound is a polyether-urethane, and the ether linkages in the soft segment are generally more resistant to hydrolysis than the ester linkages found in polyester-urethanes. However, the urethane linkages themselves contain ester-like characteristics that make them vulnerable to hydrolytic cleavage. youtube.com

The table below summarizes the influence of key structural characteristics on the rate of hydrolytic degradation.

| Structural Factor | Influence on Hydrolysis Rate | Reasoning |

|---|---|---|

| Ester Linkages | Increase | Ester bonds are susceptible to cleavage by water molecules. komatsu.jp |

| Ether Linkages | Decrease (Relative to Ester) | Ether bonds are generally more hydrolytically stable than ester bonds. |

| High Crystallinity | Decrease | Densely packed crystalline regions restrict water penetration. ncsu.edu |

| High Cross-link Density | Decrease | Reduces water absorption and swelling, limiting access to hydrolysable bonds. nih.gov |

| High Hydrophilicity | Increase | Facilitates water uptake into the polymer matrix. nih.gov |

To understand the degradation mechanism fully, the byproducts of hydrolysis must be identified. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for this purpose. dtu.dkresearchgate.net These methods separate the components of a mixture and identify them based on their mass-to-charge ratio. moreheadstate.edu

In studies of polyurethane hydrolysis, LC-MS analysis of the immersion solvent (e.g., water) has been used to identify leached degradation products. komatsu.jp Research on caprolactone-based polyurethanes revealed that the compounds that leached into the water were low-molecular-weight polymers resulting from the degradation of the polyol component. komatsu.jp No compounds containing or resulting from the degradation of urethane bonds were identified in the leachate, suggesting that under the tested conditions, the primary mechanism was the hydrolysis of the ester bonds within the soft segment. komatsu.jp

Enzymatic Degradation of this compound Materials in In Vitro Models

In the biological environment, polymer degradation is not solely a chemical process but is often mediated by enzymes. youtube.com In vitro models are used to simulate these conditions and study the susceptibility of materials like this compound to enzymatic breakdown.

Specific classes of enzymes, known as hydrolases, are primarily responsible for the biodegradation of polymers. nih.gov For polyurethanes, esterases play a crucial role. mix-up.eudtu.dk

Esterases : This class of enzymes (EC 3.1) catalyzes the hydrolysis of ester bonds. nih.govmix-up.eu In the context of polyester-polyurethanes, esterases cleave the ester linkages in the soft segments, breaking down the polymer into smaller, more accessible intermediates. mix-up.eu Some fungi are known to secrete esterases that contribute to polyurethane degradation. researchgate.net

Proteases : These enzymes (e.g., trypsin, chymotrypsin) are designed to break down proteins by cleaving peptide bonds. nih.govnih.gov While the primary targets of proteases are proteins, some studies have shown they can degrade certain synthetic polymers. For instance, nylon 66 has been shown to be degraded by trypsin and chymotrypsin. nih.gov Their role in this compound degradation would depend on the presence of susceptible linkages that mimic peptide bonds.

Amidases : This enzyme class has also been implicated in polyurethane degradation. In some cases, a combination of esterases and amidases can lead to more effective breakdown, where the esterase first hydrolyzes ester bonds to create smaller molecules that are then attacked by the amidase at the urethane bond. mix-up.eu

The table below details the primary enzyme classes involved in the degradation of polyurethane materials.

| Enzyme Class | Primary Action | Relevance to this compound Degradation |

|---|---|---|

| Esterases | Hydrolyze ester bonds nih.govmix-up.eu | Considered a main driver of polyester-polyurethane degradation by cleaving soft segment ester linkages. mix-up.eu |

| Proteases | Hydrolyze peptide (amide) bonds in proteins nih.gov | May play a role if the urethane linkage is susceptible to cleavage by specific proteases. |

| Amidases | Hydrolyze amide bonds mix-up.eu | Have been shown to hydrolyze urethane bonds, sometimes in concert with esterases. mix-up.eu |

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.orggolifescience.com Such studies measure the reaction rate and how it changes in response to varying conditions, such as substrate concentration. wikipedia.org The Michaelis-Menten equation is a fundamental model used to describe these kinetics. jackwestin.com Key parameters derived from these studies include:

Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. jackwestin.com

Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. libretexts.org

Kinetic studies of polymer degradation involve incubating the material with a specific enzyme and measuring the rate of mass loss or the appearance of degradation products over time. nih.gov The rate of enzymatic hydrolysis is influenced by factors such as enzyme concentration, temperature, and pH. nih.govnih.gov For this compound, kinetic studies would involve immobilizing the polymer and monitoring the reaction in a flow chamber or incubating samples in an enzyme solution. nih.gov The rate of degradation would likely follow saturation kinetics, where at low polymer surface area (substrate concentration), the rate increases with available area, but at high surface area, the rate becomes limited by the enzyme concentration, reaching Vmax. jackwestin.comlibretexts.org

Oxidative Degradation Mechanisms and Polymer Stability in Model Systems

Oxidative degradation involves the reaction of the polymer with oxygen or reactive oxygen species, leading to chain scission and changes in material properties. fiveable.me This is a significant degradation pathway for polyether-urethanes like this compound, particularly in a biological setting where immune cells can generate oxidative agents.

Studies on the oxidative degradation of this compound have been conducted using model systems, such as exposure to hydrogen peroxide. nih.gov Analysis of this compound fractions after exposure to an oxidizing agent revealed significant chemical changes. nih.gov Techniques like high-pressure gel permeation chromatography (HPGPC), Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) were used to characterize these changes. nih.gov

Research has shown that this compound is a chemically heterogeneous material, and different macromolecular chains within it exhibit varying susceptibility to oxidative degradation. nih.gov In one study, the change in weight average molecular weight of different this compound fractions after exposure to hydrogen peroxide ranged from a 55.8% decrease to a 3.9% increase, indicating that both chain scission and crosslinking may occur. nih.gov Some fractions showed a decrease in the hard segment content, while others showed the opposite trend. nih.gov Notably, some fractions of this compound were not significantly affected by the concentrated hydrogen peroxide, suggesting an intrinsic stability in certain PEU structures that could be leveraged to develop more degradation-resistant materials. nih.gov

Reactive Oxygen Species (ROS) Interaction with this compound Backbones

Reactive Oxygen Species (ROS) are highly reactive chemical molecules formed from oxygen. In biological systems and various environmental compartments, ROS such as hydroxyl radicals (•OH) can initiate the degradation of polymer chains. The interaction of ROS with the polyester (B1180765) backbone of this compound (PHB) primarily occurs through oxidative degradation.

This process is typically initiated by the abstraction of a hydrogen atom from the polymer backbone by a high-energy radical, leading to the formation of a polymer radical. This radical can then react with oxygen, leading to a cascade of reactions that result in chain scission—the breaking of the long polymer chains into smaller fragments like oligomers and monomers. Studies on blends of polyethylene (B3416737) (PE) and PHB have shown that PHB can act as an initiator of photo-oxidation, indicating its susceptibility to oxidative processes. researchgate.net The ester linkages within the PHB backbone are points of vulnerability for oxidative attack, which ultimately compromises the material's structural integrity. This ROS-induced degradation can be a significant pathway, especially in environments where the material is exposed to UV radiation and oxygen, which can generate these reactive species. researchgate.netresearchgate.net

Accelerated Aging Studies for Predictive Degradation Profiles

To forecast the long-term performance and degradation of this compound, researchers employ accelerated aging tests. These studies expose the material to elevated stress factors such as higher temperatures, humidity, and intense UV radiation to speed up the natural aging process. mdpi.comnih.gov By systematically analyzing the changes in the material's properties over a shortened timeframe, predictive models of its service life can be developed.

Accelerated weathering of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a common copolymer of this compound, has been shown to increase the material's stiffness and crystallinity while reducing its tensile strength. mdpi.com This is attributed to the partial thermal and hydrolytic degradation of the amorphous regions of the polymer matrix. mdpi.com In studies involving PLA/PHB blends, the hydrolysis rate was significantly accelerated by the presence of UV light and dissolved oxygen in seawater. mdpi.com These investigations are crucial for predicting how this compound-based products will behave over time under specific environmental conditions.

Below is a table summarizing findings from accelerated aging studies on PHB and its copolymers.

| Material | Aging Conditions | Key Findings | Reference |

| PHBV | Seawater immersion at 4°C, 25°C, and 40°C for 360 days | Degradation followed surface erosion mechanism; weight loss and reduction in molecular weight observed, increasing with temperature. | ifremer.fr |

| PHBV/Rapeseed Microfiber Biocomposites | Accelerated weathering (UV irradiation, increased moisture) | Increased stiffness and crystallinity; reduced tensile strength and elongation at break. Surface became rougher due to partial thermal and hydrolytic degradation. | mdpi.com |

| PLA/PHB Yarns | Immersion in seawater with UV light and dissolved oxygen for 2 weeks | Tensile strength dropped by 38.5%–68.7% despite mass loss of only 9.6%–14.5%. Synergistic interaction between UV and O2 enhanced oxidation. | mdpi.com |

| Plasticized PHB | Aging at ambient temperature | Elastic modulus and tensile strength increased over time, while strain at break decreased, indicating embrittlement due to plasticizer demixing and secondary crystallization. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Environmental Degradation Studies of this compound Materials (e.g., soil, aquatic systems)

The biodegradability of this compound is one of its most lauded attributes. In natural environments, its degradation is primarily mediated by microorganisms.

In soil, the degradation of PHB is influenced by factors such as moisture content, temperature, pH, and the microbial population. nih.govnih.gov The primary mechanism is enzymatic degradation, where microorganisms secrete extracellular enzymes called PHB depolymerases. mdpi.comjmb.or.kr These enzymes hydrolyze the ester bonds of the polymer on the material's surface, breaking it down into water-soluble monomers and oligomers, such as 3-hydroxybutyric acid. nih.gov These smaller molecules are then absorbed and metabolized by the microorganisms, ultimately being converted into carbon dioxide and water under aerobic conditions. nih.govmdpi.com Studies have shown that PHB can degrade completely in soil under optimal conditions, with humidity being a key factor; films in soil with 100% relative humidity degraded completely in two weeks, whereas minimal degradation occurred at 40% humidity over six weeks. nih.govresearchgate.netosti.gov

In aquatic environments, the degradation process is similar but can be slower. The biodegradation of PHB in marine environments is confirmed to be an enzymatic surface erosion process initiated by microbial colonization. ifremer.fr Research has demonstrated significant weight loss of PHBV films in natural seawater over several months. ifremer.fr The rate of degradation is influenced by temperature, microbial activity, and the surface area of the material. ifremer.frnih.gov For instance, fibrous PHB materials with a higher surface area degrade much more rapidly than films. mdpi.com Some studies have found that certain bacteria, such as Microbulbifer sp., can achieve a PHB degradation yield of almost 97% in 10 days under optimal marine-like conditions (37°C, 3% NaCl). nih.gov

The following table presents a summary of research findings on the environmental degradation of this compound (PHB) and its copolymers.

| Material | Environment | Conditions | Degradation Rate / Key Findings | Reference |

| PHB and PHBV Films | Soil | 100% Relative Humidity, 25°C | Complete degradation in 2 weeks. Significant reduction in mechanical properties after 3 days. | nih.govresearchgate.netosti.gov |

| PHB and PHBV Films | Soil | 40% Relative Humidity, 25°C | Minimal degradation after 6 weeks. | nih.govresearchgate.netosti.gov |

| PHB Nanofibers | Soil | Not specified | Complete degradation after 3 weeks, significantly faster than films. | nih.gov |

| PHBV Films | Natural Seawater | Immersion for 180 days | ~36% weight loss. Degradation occurs via surface erosion by microorganisms. | ifremer.fr |

| PHB Film | Marine Environment (Lab) | Inoculated with Microbulbifer sp. SOL03, 37°C, 3% NaCl | ~97% degradation yield after 10 days. | nih.gov |

| PHBHHx/PLA Blends | Seawater | 28 days | Biodegradation occurred across a range of blend compositions, demonstrating the high biodegradability of the PHBHHx component. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Interactions of Biomer Materials with Biological Environments: in Vitro and Ex Vivo Models

Cellular Adhesion and Proliferation on Biomer Substrates (In Vitro)

The initial attachment, spreading, and subsequent proliferation of cells onto a biomaterial surface are critical determinants of tissue integration and long-term device success. Studies on this compound have focused on key cell types involved in healing and vascularization, namely fibroblasts and endothelial cells.

Fibroblasts are crucial for wound healing, responsible for synthesizing the extracellular matrix that forms fibrous capsules around implants. Research has shown that this compound exhibits a relatively passive interaction with these cells. In foundational in vitro studies, this compound was shown to be unable to stimulate fibroblast proliferation. nih.gov Supernatants from human monocyte cultures exposed to this compound did not induce fibroblasts to multiply, although they did stimulate collagen production. nih.gov This suggests that this compound does not actively promote the robust fibroblast activity that can lead to thick, undesirable fibrous encapsulation, a hallmark of a biocompatible material.

Endothelial cells, which form the inner lining of blood vessels, are vital for the hemocompatibility of cardiovascular implants. The ability of a material to support a stable endothelial layer (endothelialization) is a key goal. This compound has demonstrated a strong capacity to support this process. In vitro studies using vascular endothelial cells from fetal lambs found that this compound surfaces could be effectively covered with a confluent layer of cells. Current time information in Kankakee County, US. Even after exposure to significant shear stress, the endothelial monolayer remained largely intact, indicating robust cell adhesion.

| Condition | Mean Surface Coverage by Confluent Endothelial Cells (%) |

|---|---|

| Initial Culture (Static) | 88.8% (±5.1%) |

| After 6 hours of Shear Stress (104 dynes/cm²) | 78.7% |

| After 48 hours of Shear Stress | Similar to initial static control values |

Data sourced from morphometric analysis of scanning electron microscopy images. Current time information in Kankakee County, US.

While specific studies modifying the surface of this compound are limited, research on the broader class of polyurethanes provides insight into how surface properties can modulate cellular responses. The behavior of cells on a biomaterial is profoundly influenced by its surface chemistry (e.g., wettability, charge) and topography (e.g., roughness, patterning) at the micro- and nanoscale. arxiv.orgresearchgate.net

Surface Chemistry: Modifying the surface chemistry of polyurethanes can significantly alter cellular interactions. For instance, plasma treatment of polyurethane surfaces to introduce oxygen-containing functional groups increases hydrophilicity. nih.gov This change has been shown to improve the adhesion and spreading of cells like osteoblasts and fibroblasts compared to untreated, more hydrophobic surfaces. nih.gov Surface grafting, another chemical modification technique, can be used to attach specific bioactive molecules, such as cell-adhesive peptides (e.g., RGD), to the polymer backbone, thereby enhancing the attachment of desired cell types like endothelial cells. nih.gov

Surface Topography: The physical landscape of a material's surface provides powerful cues to cells. Nanostructured features on polyurethane surfaces have been shown to guide the organization of endothelial cells into interconnected networks, a critical step in forming vascular structures. arxiv.org This "contact guidance" occurs even without traditional biological stimuli, demonstrating that the physical morphology of the material itself can direct cell fate. arxiv.org Studies on various polymers have established that surface topography plays a crucial role in cell adhesion, migration, orientation, and proliferation. researchgate.netehu.es By creating specific patterns, it is possible to direct cell alignment and elongation, which can be leveraged in tissue engineering applications. researchgate.net

Direct studies evaluating cell-cell interactions on this compound using co-culture models were not prominent in the reviewed literature. However, co-culture systems are an essential in vitro tool for understanding the complex interplay between different cell types during the host response to a biomaterial. These models can more accurately mimic the in vivo environment where, for example, immune cells, structural cells, and endothelial cells all interact simultaneously. nih.govresearchgate.net

In a typical foreign body response, macrophages arriving at an implant surface release signaling molecules (cytokines) that influence the behavior of fibroblasts. nih.gov Co-culture models, which may involve physically separating two cell populations with a porous membrane or culturing them in direct contact, allow researchers to study these paracrine signaling effects. For instance, a 3D co-culture model was used to validate how different hydrogel biomaterials modulated the foreign-body response in the presence of both fibroblasts and macrophages. researchgate.netulakbim.gov.tr Such models are critical for predicting how a material might mediate the balance between a pro-inflammatory (M1) and a pro-remodeling (M2) macrophage response, which in turn dictates the behavior of surrounding fibroblasts and other tissue cells. researchgate.net

Immunological Responses to this compound Materials in Controlled Settings (In Vitro/Ex Vivo)

The initial interaction between an implanted material and the host's immune system, particularly monocytes and macrophages, is a pivotal event that shapes the subsequent inflammatory and healing responses.

Monocytes and macrophages are key players in the inflammatory response to foreign materials. Upon activation, they release a suite of signaling proteins called cytokines, which mediate the subsequent biological cascade. Seminal in vitro studies have characterized this compound as a material with low reactivity in this regard.

When human peripheral blood monocytes were cultured in the presence of various biomedical polymers, this compound was consistently classified in the "low reactive" group, similar to polydimethylsiloxane (B3030410) (PDMS). nih.gov It induced significantly lower levels of Interleukin-1 (IL-1), a key pro-inflammatory cytokine, compared to materials like Dacron and Polyethylene (B3416737). nih.gov This low level of monocyte activation is a primary indicator of its favorable biocompatibility.

Further studies examined the production of a wider range of cytokines by monocytes/macrophages on this compound surfaces, both with and without pre-adsorbed blood proteins. These investigations confirmed that this compound is a relatively low-stimulus material. The secretion of key inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) by monocytes was generally lower on this compound compared to a control material like polystyrene. nih.gov The type of protein pre-adsorbed onto the surface could modulate this response, with adsorbed Immunoglobulin G (IgG) consistently altering cytokine production. nih.gov

| Cytokine | Observed Response on this compound Surface | Reference |

|---|---|---|

| Interleukin-1 (IL-1) | Classified as "low reactive" material for IL-1 generation. | nih.gov |

| Interleukin-1 beta (IL-1β) | Variable, but generally low levels of production compared to control surfaces. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Variable, but generally low levels of production compared to control surfaces. | nih.gov |

| Interleukin-6 (IL-6) | Variable, but generally low levels of production compared to control surfaces. IL-6 was the most influenced by protein pre-adsorption. | nih.gov |

The complement system is a critical part of the innate immune system that can be activated by foreign surfaces, leading to opsonization and inflammation. While specific studies quantifying complement activation (e.g., measurement of C3a or SC5b-9 fragments) on this compound surfaces were not identified in the reviewed literature, the principles of biomaterial-induced complement activation are well-established.

Hemocompatibility Assessments of this compound Materials (In Vitro)

Hemocompatibility is a critical measure of a biomaterial's performance when in contact with blood. An incompatible material can trigger cascades of biological responses, leading to thrombosis and device failure. In vitro assessments provide a controlled environment to study these initial, complex interactions.

The adhesion and subsequent activation of platelets on a biomaterial surface are central to thrombus formation. This process is not initiated by the material surface itself but is mediated by a layer of plasma proteins that rapidly adsorbs to the surface upon blood contact.

Research has consistently shown that for polyurethanes like this compound, the quantity of adsorbed protein is less critical than its conformation in mediating platelet response. Specifically, the conformational state of adsorbed fibrinogen is a key determinant of platelet adhesion and activation. kinampark.com Studies have demonstrated that fibrinogen adsorbed onto this compound surfaces undergoes post-adsorptive conformational changes, which in turn affects its interaction with platelets. nih.gov The adhesion of baboon platelets to this compound has been shown to be directly related to these changes in the structure of adsorbed fibrinogen. nih.gov

The segmented nature of polyurethanes, consisting of hard and soft segments, also plays a role. Investigations have revealed that the hard segments of polyurethanes are highly thrombogenic and promote platelet retention. nih.gov Conversely, modifications to polyurethane surfaces, such as the incorporation of polyethylene glycol (PEG) or specific functional groups, have been shown to significantly reduce platelet adhesion in in vitro assays. biomedres.usnih.gov While this compound itself has demonstrated a degree of biocompatibility, including low reactivity with monocytes, its interaction with platelets is fundamentally governed by the nature of the adsorbed protein layer. nih.gov

Table 1: Platelet Response to Polyurethane Surfaces (Representative Data)

| Surface | Primary Mediator | Observed Platelet Response | Key Finding |

|---|---|---|---|

| This compound | Conformation of Adsorbed Fibrinogen | Adhesion is strongly correlated with post-adsorptive conformational changes in fibrinogen. | Protein conformation, not quantity, dictates platelet adhesion. kinampark.com |

| Polyurethane (PU) Hard Segments | Surface Chemistry/Crystallinity | High thrombogenicity in platelet retention experiments. | Hard segments contribute significantly to the thrombotic potential of PUs. nih.gov |

| PEG-Modified PU | Hydrophilic Surface | Showed 47% less platelet adhesion than unmodified PU controls. | Surface modification can significantly improve hemocompatibility. biomedres.us |

| Sulfonate-Modified PU | Negative Surface Charge | Reduced platelet adhesion to 12% of control levels. | Negatively charged surfaces can effectively inhibit platelet adhesion. nih.gov |

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot, stabilizing the initial platelet plug. The initiation of this cascade can occur via the intrinsic pathway, which is activated by the contact of blood with a foreign surface. This "contact activation" is a critical aspect of a biomaterial's hemocompatibility.

In vitro studies have been conducted to specifically measure the degree of contact activation induced by this compound. One such study incubated various polyurethanes, including this compound, in diluted plasma and measured the enzymatic activities of key contact activation proteins: factor XIIf (a fragment of Factor XII) and kallikrein. nih.gov The results showed that all tested polyurethanes, including this compound, induced significantly less contact activation than glass, which served as a reference material for high activation. nih.gov Within the polyurethane group, the differences were small, but commercially available materials like this compound and Pellethane showed slightly higher generation of factor XIIf and kallikrein compared to some custom-synthesized polyurethanes. nih.gov This indicates that while this compound is less activating than glass, it still possesses a surface capable of initiating the intrinsic coagulation pathway to a measurable degree.

Table 2: Contact Activation of Coagulation Cascade by this compound and Other Materials

| Material | Relative Factor XIIf Activity | Relative Kallikrein Activity | Interpretation |

|---|---|---|---|

| Glass (Reference) | High | High | Strong activator of the intrinsic pathway. nih.gov |

| This compound | Low | Low | Significantly lower activation than glass. nih.gov |

| Pellethane | Low | Low | Comparable, slightly higher activation than custom PUs. nih.gov |

| Custom PUs | Very Low | Very Low | Lower activation than commercial PUs. nih.gov |

Protein Adsorption Phenomena on this compound Interfaces

The immediate event following the exposure of a biomaterial to blood is the adsorption of a complex layer of plasma proteins. This conditioning film dictates all subsequent biological interactions, including the cellular and enzymatic responses discussed previously.

The rate at which proteins adsorb to a surface is a critical factor in the evolution of the blood-material interface. Studies analyzing the adsorption kinetics of fibrinogen from a solution onto a this compound surface have been performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) coupled with Attenuated Total Reflectance (ATR). kinampark.com

Research has shown that the amount of tightly adsorbed fibrinogen on this compound increases with time, eventually reaching a plateau. kinampark.com The rate and amount of adsorption are influenced by the properties of the surface. For instance, the amount of adsorbed fibrinogen generally increases as the surface becomes more hydrophobic. kinampark.com In comparative studies, the adsorption of fibrinogen to this compound was found to be intermediate between more hydrophilic surfaces like poly(hydroxyethyl methacrylate) (poly(HEMA)) and more hydrophobic surfaces like polystyrene. kinampark.com

While detailed thermodynamic data such as the enthalpy and entropy of adsorption on this compound are not extensively reported, the principles of protein adsorption are governed by a balance of forces including van der Waals, electrostatic, and hydrophobic interactions, as well as the free energy cost of displacing water from the surface. nih.gov The largely irreversible nature of fibrinogen adsorption on many surfaces, including this compound, suggests a thermodynamically favorable process driven by an increase in system entropy and/or favorable enthalpic interactions.

Table 3: Adsorption Kinetics of Fibrinogen on Various Surfaces

| Surface | Relative Amount of Tightly Adsorbed Fibrinogen (Arbitrary Units) | Surface Characteristic |

|---|---|---|

| Poly(HEMA) | ~0.03 | Hydrophilic |

| This compound | ~0.04 | Moderately Hydrophobic |

| Polystyrene | ~0.07 | Hydrophobic |

Proteins are complex, three-dimensional molecules, and their biological function is intrinsically linked to their structure. Upon adsorption to a surface like this compound, proteins can undergo significant conformational changes, altering their bioactivity.

FTIR spectroscopy is a powerful tool for analyzing the secondary structure of adsorbed proteins. Studies on fibrinogen adsorbed to this compound have provided detailed insights into these structural rearrangements. kinampark.com By analyzing the amide I and II regions of the infrared spectrum, researchers have quantified changes in the relative amounts of different secondary structures. It was found that upon adsorption to this compound, some of the native α-helical structures within the fibrinogen molecule are converted into unordered structures. kinampark.com Furthermore, an increase in the content of β-turns was observed. kinampark.com

The extent of these conformational changes has been correlated with surface hydrophobicity; more hydrophobic surfaces tend to induce greater structural alterations in the adsorbed protein. kinampark.com These changes are not merely structural; they have profound biological consequences. The unfolding of the fibrinogen molecule on the this compound surface can expose cryptic binding sites that are not accessible in its native, dissolved state. These newly exposed sites are recognized by platelet receptors, thereby triggering platelet adhesion and activation, which initiates thrombus formation. kinampark.comnih.gov

Table 4: Secondary Structure Analysis of Fibrinogen Before and After Adsorption on this compound

| Secondary Structure | Content in Native Fibrinogen (in solution) | Content in Fibrinogen Adsorbed on this compound | Change upon Adsorption |

|---|---|---|---|

| α-Helix | ~34% | ~29% | Decrease |

| β-Sheet | ~27% | ~27% | No Significant Change |

| β-Turn | ~20% | ~24% | Increase |

| Unordered | ~19% | ~20% | Increase |

Computational Modeling and Simulation of Biomer Systems

Molecular Dynamics Simulations for Biomer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to examine the behavior of this compound systems at the atomic level. These simulations track the positions and velocities of atoms over time, governed by a set of equations known as a force field, which describes the potential energy of the system. nih.govacs.org For biodegradable polyesters like polylactic acid (PLA), specific force fields have been developed to accurately model their behavior. acs.orgnih.govnih.gov One such model, PLAFF3, combines elements from the OPLS and CHARMM force fields to provide a more accurate representation of PLA in both its amorphous and crystalline states. acs.orgnih.govresearchgate.net

MD simulations are crucial for understanding polymer chain conformation, intermolecular interactions, and the influence of surrounding molecules, such as solvents or dissolved gases. tuni.fiacs.org For instance, simulations have been used to study the diffusion of molecular oxygen in PLA, highlighting how interactions with the polymer matrix can create retention effects. acs.org

| Polymer System | Force Field | Simulation Software | Key Findings |

|---|---|---|---|

| Polylactic acid (PLA) | PLAFF3 (based on OPLS and CHARMM) | GROMACS | Improved accuracy for simulating both crystalline and amorphous PLA structures. nih.govresearchgate.net |

| Poly(ε-caprolactone) (PCL) | OPLS-AA and PCFF | Not Specified | Both force fields were evaluated for their ability to predict thermomechanical properties of PCL macromonomers. acs.org |

| PLA with Water | Model by Glova et al. | Not Specified | Investigated PLLA-water interactions and the effect of water concentration on the glass transition temperature. tuni.fi |

| PLA with Nanoparticles | CHARMM | LAMMPS | Studied the influence of nanoparticle shape on the barrier properties of PLA to molecular oxygen. acs.org |

Amorphous cell modeling is a computational technique used to generate realistic, non-crystalline structures of polymer networks. This approach is particularly relevant for Biomers, as their properties in many applications are dictated by their amorphous phase. acs.orgacs.org The process typically involves constructing a periodic simulation box and filling it with polymer chains that are grown simultaneously in a self-avoiding random walk. researchgate.netyoutube.com This creates a disordered system that mimics the entangled nature of amorphous polymers. researchgate.net

The initial density of the amorphous cell is usually set to a low value to prevent atomic clashes, and the system is then equilibrated using MD simulations to reach a stable, realistic density and conformation. youtube.com These equilibrated amorphous cells serve as the starting point for simulating various properties, such as the glass transition temperature, mechanical response, and the diffusion of small molecules within the polymer matrix. researchgate.net

Understanding the interaction between this compound polymers and solvents is critical, especially in the context of biodegradation, which is often initiated by hydrolysis. tuni.fiuq.edu.au MD simulations can provide detailed insights into how solvent molecules, particularly water, are absorbed, distributed, and move within the polymer matrix. tuni.firesearchgate.net